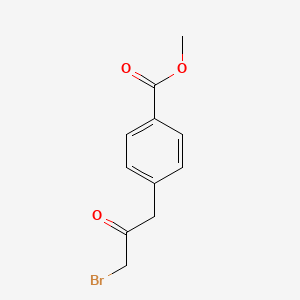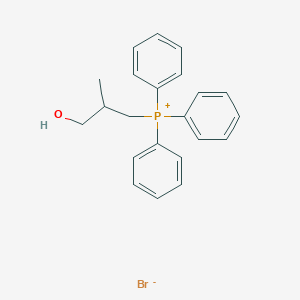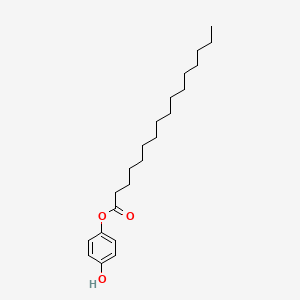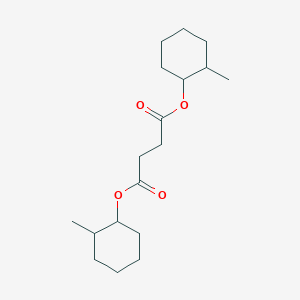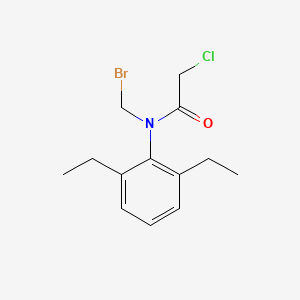
N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of bromomethyl, chloro, and diethylphenyl groups attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide typically involves the bromination of a precursor compound. One common method is the bromination of N-(2,6-diethylphenyl)acetamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.
Aplicaciones Científicas De Investigación
N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its unique structure may offer therapeutic benefits in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide exerts its effects involves the formation of covalent bonds with target molecules. The bromomethyl group is particularly reactive, allowing the compound to modify proteins and enzymes by alkylation. This can lead to inhibition of enzyme activity or alteration of protein function, making it a useful tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-Diethylphenyl)acetamide
- N-(Butoxymethyl)-2,2-dichloro-N-(2,6-diethylphenyl)acetamide
- N-Acetyl-N-(2,6-diethylphenyl)acetamide
Uniqueness
N-(Bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide is unique due to the presence of both bromomethyl and chloro groups, which confer distinct reactivity compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications, making it a versatile compound in research and industry.
Propiedades
Número CAS |
81634-15-3 |
|---|---|
Fórmula molecular |
C13H17BrClNO |
Peso molecular |
318.64 g/mol |
Nombre IUPAC |
N-(bromomethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide |
InChI |
InChI=1S/C13H17BrClNO/c1-3-10-6-5-7-11(4-2)13(10)16(9-14)12(17)8-15/h5-7H,3-4,8-9H2,1-2H3 |
Clave InChI |
CZESJDIOMLSFFM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)N(CBr)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



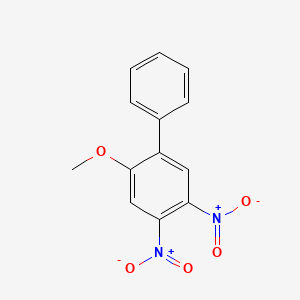
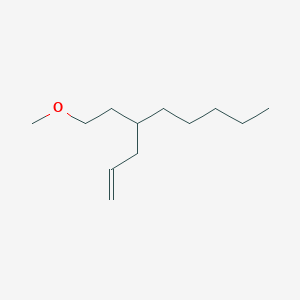
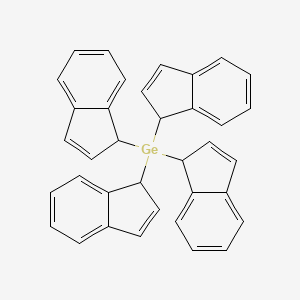
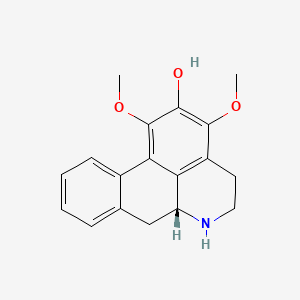
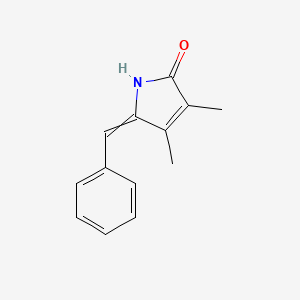
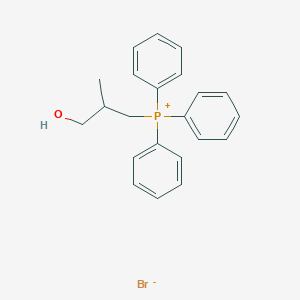

![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)

